4-Methoxy-trans-beta-chlorostyrene
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Overview
Description
4-Methoxy-trans-beta-chlorostyrene is a chemical compound that is commonly used in scientific research. It is a derivative of the natural compound trans-β-chlorostyrene, which is found in certain plants. 4-Methoxy-trans-beta-chlorostyrene is a valuable tool for researchers as it has a range of biochemical and physiological effects, making it useful in a variety of experiments.
Mechanism Of Action
The exact mechanism of action of 4-Methoxy-trans-beta-chlorostyrene is not fully understood. However, it is believed to act as an estrogen receptor agonist, meaning that it binds to estrogen receptors in the body and mimics the effects of estrogen.
Biochemical And Physiological Effects
4-Methoxy-trans-beta-chlorostyrene has a range of biochemical and physiological effects. It has been shown to stimulate the growth of breast cancer cells in vitro, making it a useful tool for studying the effects of phytoestrogens on cancer growth. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Methoxy-trans-beta-chlorostyrene in lab experiments is that it is a relatively simple compound to synthesize. It also has a range of effects, making it useful in a variety of experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research involving 4-Methoxy-trans-beta-chlorostyrene. One area of interest is its potential as a therapeutic agent for inflammatory conditions. Another area of interest is its potential as a tool for studying the effects of phytoestrogens on cancer growth. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on biological systems.
Synthesis Methods
The synthesis of 4-Methoxy-trans-beta-chlorostyrene involves the reaction of 4-methoxystyrene with thionyl chloride, followed by the addition of sodium methoxide. This produces the desired compound, which can then be purified by recrystallization.
Scientific Research Applications
4-Methoxy-trans-beta-chlorostyrene has a variety of applications in scientific research. It is commonly used as a tool to study the effects of certain compounds on biological systems. For example, it has been used to investigate the effects of phytoestrogens on the growth of breast cancer cells.
properties
CAS RN |
18684-94-1 |
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Product Name |
4-Methoxy-trans-beta-chlorostyrene |
Molecular Formula |
C6H10N2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-[(E)-2-chloroethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ |
InChI Key |
XURGFZNIMRDEBA-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/Cl |
SMILES |
COC1=CC=C(C=C1)C=CCl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.